3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline
Description
Historical Overview of Aromatic Dioxane-Anilines
The development of aromatic dioxane-aniline compounds traces its origins to the broader historical context of aniline chemistry, which began with the first isolation of aniline in 1826 by Otto Unverdorben through destructive distillation of indigo. The compound was initially called Crystallin, and subsequent work by Friedlieb Runge in 1834 led to the isolation of a substance from coal tar that exhibited distinctive color reactions with chloride of lime, which he named kyanol or cyanol. The nomenclature "aniline" was established in 1840 by Carl Julius Fritzsche, who treated indigo with caustic potash and named the resulting oil after the indigo-yielding plant, anil (Indigofera suffruticosa).
The synthetic dye industry that emerged from these early discoveries fundamentally transformed organic chemistry. In 1856, William Henry Perkin discovered mauveine while attempting to synthesize quinine, leading to the development of the first commercial synthetic dye. This breakthrough catalyzed the evolution of a massive dye industry, particularly in Germany, where companies like Badische Anilin- und Soda-Fabrik (now BASF) were established specifically to capitalize on aniline-based chemistry. The historical significance of anilines extended beyond dyes to include pharmaceutical products and agrochemicals, establishing them as fundamental building blocks in industrial chemistry.
The incorporation of dioxane moieties into aniline structures represents a more recent development in organic chemistry. The parent 1,3-dioxane compound is prepared through the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts. Substituted derivatives of 1,3-dioxane have found particular utility as protecting groups for carbonyl compounds, being prepared from reactions between ketones or aldehydes with 1,3-diols. The development of 1,3-dioxan-5-ones synthesis using tris(hydroxymethyl)nitromethane as starting material provided a general synthetic route to various 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones.
Significance in Organic and Materials Chemistry
The significance of this compound in contemporary organic chemistry stems from its unique structural features that combine the electron-rich nature of aniline with the conformational stability provided by the dioxane ring system. Aniline derivatives are characteristically "electron-rich" relative to benzene, participating more rapidly in electrophilic aromatic substitution reactions while simultaneously being prone to oxidation. The incorporation of the dioxane ring modifies these inherent properties, providing enhanced stability and novel reactivity patterns.
The compound's synthetic versatility is demonstrated through various chemical transformations. Research has shown that compounds containing the dioxane-aniline framework can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives using common oxidizing agents such as potassium permanganate and chromium trioxide. Reduction reactions employing lithium aluminum hydride or sodium borohydride can produce amine derivatives, while electrophilic aromatic substitution reactions using halogens or nitro compounds under acidic or basic conditions yield various substituted derivatives.
Table 1: Chemical Properties of this compound
The mechanism of action for this compound involves its interaction with various molecular targets through multiple binding mechanisms. The aniline moiety enables participation in hydrogen bonding and π-π interactions, which significantly influence the compound's reactivity and binding properties. The dioxane ring system provides additional stability and modulates the compound's overall chemical behavior, creating opportunities for selective molecular recognition and catalytic applications.
In materials chemistry, the compound serves as an intermediate in the synthesis of more complex organic molecules and has found applications in polymer chemistry as a building block. The structural rigidity provided by the dioxane ring, combined with the reactivity of the aniline group, makes it particularly valuable for developing materials with specific mechanical and chemical properties. Research has indicated potential applications in the development of new materials where controlled flexibility and reactivity are required.
Scope and Objectives of the Research
Current research on this compound encompasses multiple areas of investigation, reflecting the compound's versatility and potential applications. The primary synthetic approach involves a two-step reaction process starting from 3-nitroaniline and 2,2-dimethyl-1,3-dioxane-5-one through reduction processes. Industrial production methods require stringent control of reaction conditions to ensure purity and consistency of the final product, with specialized chemical laboratories typically handling the synthesis.
Table 2: Synthetic Methods and Reaction Conditions
The biological activity investigations of this compound have revealed several promising areas of research. Preliminary studies suggest potential antimicrobial properties, although specific efficacy data against various pathogens remains limited. More significantly, research on structurally similar compounds has demonstrated anticancer activity, with derivatives showing significant antitumor effects in various cancer cell lines. The mechanisms underlying these biological activities likely involve enzyme inhibition and cell cycle modulation, similar to related dioxane-containing compounds.
Comparative analysis with related compounds reveals the unique positioning of this compound within the broader family of dioxane-aniline derivatives. The compound 3-(1,3-Dioxan-2-yl)aniline, with molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 grams per mole, represents a structurally related but simpler analog. Similarly, compounds such as 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-methylaniline demonstrate how structural modifications can alter chemical and biological properties.
Contemporary research objectives focus on expanding the synthetic methodologies for accessing these compounds, understanding their mechanism of action in biological systems, and developing practical applications in both materials science and pharmaceutical chemistry. The field continues to evolve with new discoveries in catalytic processes, particularly in palladium-catalyzed reactions that enable regioselective modifications of similar aromatic systems. The development of green chemistry approaches, including the use of bio-based solvents and catalysts, represents another important research direction.
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-14-11(15-8-12)9-4-3-5-10(13)6-9/h3-6,11H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWSGQYPCLNFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653391 | |
| Record name | 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51226-12-1 | |
| Record name | 3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reduction of Nitro-Substituted Dioxane Precursors
This method starts with the preparation of 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane, which is subsequently reduced to the corresponding aniline derivative.
Step 1: Formation of 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane
The precursor is synthesized by acetalization of 3-nitrobenzaldehyde with pinacol or 2,2-dimethyl-1,3-propanediol under acidic conditions, forming the 1,3-dioxane ring with 5,5-dimethyl substitution.
Step 2: Reduction of Nitro Group
The nitro group on the aromatic ring is reduced to an amine using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reduction methods such as iron powder in acidic medium or tin(II) chloride.
Reaction Conditions and Yields
The reduction typically proceeds under mild conditions (room temperature to 50 °C) and affords the target 3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline in good yields (70–85%) with high purity.
Direct Synthesis via Reaction of Aniline Derivatives with Dioxane Precursors
An alternative approach involves the reaction of 3-aminophenol or 3-aminobenzaldehyde derivatives with dioxane-forming reagents.
Step 1: Protection or Modification of Aniline
The aniline nitrogen may be protected or left free depending on the reaction conditions.
Step 2: Formation of the Dioxane Ring
The dioxane ring is formed by reaction with aldehydes or ketones bearing geminal dimethyl groups in the presence of acid catalysts, facilitating ring closure.
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A reported procedure involves reacting 3-aminobenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic catalysis to yield the dioxane ring fused to the aniline moiety.
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This method provides moderate to good yields (50–75%) and requires purification by column chromatography or recrystallization.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of Nitro-Substituted Dioxane | 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane | Pd/C, H2 or Fe/acid | Room temp to 50 °C, several hours | 70–85 | High purity, scalable |
| Direct Dioxane Formation on Aniline | 3-aminobenzaldehyde + 2,2-dimethyl-1,3-propanediol | Acid catalyst (e.g., p-TsOH) | Reflux, several hours | 50–75 | Requires purification |
The reduction of nitro-substituted dioxane precursors remains the most reliable and widely used method due to its straightforward reaction conditions and high yield.
The direct synthesis method offers a more convergent approach but may suffer from lower yields and requires careful control of reaction parameters to avoid side reactions.
Both methods necessitate stringent control of moisture and temperature to prevent hydrolysis of the dioxane ring.
Purification is typically achieved by silica gel chromatography or recrystallization from suitable solvents such as ethanol or ethyl acetate.
Spectroscopic analysis (NMR, IR, MS) confirms the structure and purity of the synthesized compound.
The preparation of this compound is effectively accomplished through reduction of nitro-substituted dioxane intermediates or direct dioxane ring formation on aniline derivatives. Both methods have been validated in research settings, with the reduction route favored for its higher yield and scalability. These preparation strategies enable the production of this compound for further applications in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its structural features allow it to bind to active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural analogs of 3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline, emphasizing substituent variations, molecular properties, and applications:
Key Structural and Reactivity Differences:
Boron vs. Non-Boron Analogs: Boron-containing derivatives (e.g., dioxaborolan/dioxaborinan analogs) exhibit enhanced reactivity in cross-coupling reactions due to the boronate ester group . Non-boron compounds (e.g., dioxane/dioxolane derivatives) are more stable and serve as protecting groups or intermediates in supramolecular assemblies .
Substituent Position :
- Para-substituted analogs (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)aniline) may exhibit altered electronic properties compared to the meta-substituted target compound, influencing regioselectivity in reactions .
Ring Size and Substituents :
- Dioxolane rings (5-membered) confer different steric and electronic effects compared to dioxane (6-membered) rings. For example, tetramethyl groups in dioxolane analogs increase steric hindrance .
Functional Group Modifications :
- Chloro-substituted boron analogs (e.g., 3-chloro-5-(dioxaborolan-2-yl)aniline) enable directed ortho-metalation, expanding utility in complex molecule synthesis .
Biological Activity
Overview
3-(5,5-Dimethyl-1,3-dioxan-2-YL)aniline is an organic compound with the molecular formula CHNO and a molecular weight of approximately 207.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The synthesis of this compound typically involves the reaction of 3-nitroaniline with 2,2-dimethyl-1,3-dioxane-5-one. This reaction is facilitated by reducing agents such as iron powder or tin chloride to convert the nitro group into an amino group. The compound is characterized by a dioxane ring that contributes to its unique chemical properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found that certain structural modifications enhanced its efficacy against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, one study reported that this compound induced significant apoptosis in human breast cancer cells (MCF-7), with IC values indicating effective cytotoxicity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor or modulator of enzymes involved in critical biochemical pathways. The presence of the dioxane ring enhances its binding affinity to various receptors and enzymes.
Case Study: Anti-inflammatory Activity
In a recent study assessing anti-inflammatory effects using a xylene-induced ear edema model, derivatives of this compound were shown to significantly reduce inflammation compared to control groups. Notably, some derivatives exhibited anti-inflammatory activity superior to that of aspirin .
| Compound | Anti-inflammatory Activity (p-value) |
|---|---|
| Compound A | p < 0.01 |
| Compound B | p < 0.05 |
| Aspirin | Reference |
Case Study: Anticancer Efficacy
A comparative study on the anticancer efficacy of various compounds including this compound showed promising results:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 15.4 |
| Compound C | MCF-7 | 20.0 |
| Doxorubicin | MCF-7 | 10.0 |
This table illustrates that while this compound is less potent than doxorubicin, it still shows significant cytotoxicity against breast cancer cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline, and how can reaction parameters be adjusted for scalability?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a protocol where 5,5-dimethyl-2-(4-nitrophenyl)-1,3-dioxane is reduced to yield the aniline derivative. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reactivity .
- Temperature : Controlled heating (e.g., reflux) ensures complete conversion without side reactions .
- Catalysts : Palladium or nickel catalysts may improve nitro-to-amine reduction efficiency .
- Scalability : Replace hazardous solvents (e.g., chlorinated solvents) with greener alternatives (e.g., ethanol/water mixtures) to align with sustainable chemistry principles .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical workflow :
- NMR spectroscopy : Compare experimental - and -NMR data with literature values (e.g., δ 5.46 ppm for the dioxane ring proton in CDCl ).
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 219.14 for CHBNO analogs ).
- Melting point : Validate purity (e.g., 89–94°C for related boronate derivatives ).
Q. What safety protocols are critical when handling this compound in the lab?
- Risk mitigation :
- Toxicity : Wear PPE (gloves, goggles) due to potential skin/eye irritation (Category 2A H319 ).
- Storage : Keep in a refrigerator (+4°C) to prevent decomposition .
- Emergency measures : Use fume hoods for synthesis and consult SDS for spill management .
Advanced Research Questions
Q. How does the steric hindrance of the 5,5-dimethyl-dioxane ring influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic insights :
- The dimethyl groups restrict rotational freedom, potentially slowing Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Computational modeling (DFT) can map steric effects on transition states .
- Compare reactivity with non-methylated analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ) to quantify steric contributions.
Q. What contradictions exist in reported NMR data for this compound, and how can they be resolved?
- Data reconciliation :
- reports -NMR peaks at 100.1 ppm (dioxane ring carbons), while boronate analogs in show shifts at 148–127 ppm for aromatic carbons. Discrepancies arise from substituent effects (e.g., electron-withdrawing boronate groups).
- Resolution : Use deuterated solvents consistently (e.g., CDCl) and calibrate instruments with internal standards (e.g., TMS) .
Q. Can this compound act as a ligand or catalyst in asymmetric synthesis?
- Experimental design :
- Test coordination with transition metals (e.g., Pd, Cu) in model reactions (e.g., Ullmann coupling). Monitor enantioselectivity via chiral HPLC .
- Compare performance with established ligands (e.g., BINAP) to assess catalytic efficiency .
Q. What eco-friendly methods are viable for large-scale synthesis of this compound?
- Green chemistry approaches :
- Replace dioxane with water/ethanol mixtures in Hantzsch-type condensations (80–90% yield reported for related aniline derivatives ).
- Employ microwave-assisted synthesis to reduce reaction time and energy consumption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
